Dimethyl L-isothiocyanatosuccinate
Overview
Description
Dimethyl L-isothiocyanatosuccinate is an organic compound with the molecular formula C₇H₉NO₄S and a molecular weight of 203.216 g/mol It is a derivative of succinic acid, where the hydrogen atoms are replaced by dimethyl and isothiocyanato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl L-isothiocyanatosuccinate can be synthesized through the reaction of dimethyl succinate with thiophosgene in the presence of a base . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the isothiocyanato group. The reaction can be represented as follows:
Dimethyl succinate+Thiophosgene→Dimethyl L-isothiocyanatosuccinate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in a controlled environment to minimize the formation of unwanted by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl L-isothiocyanatosuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine group.
Substitution: The isothiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like primary amines or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.
Scientific Research Applications
Dimethyl L-isothiocyanatosuccinate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl L-isothiocyanatosuccinate involves the interaction of the isothiocyanato group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor by modifying the active site or other critical regions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl isothiocyanatosuccinate
- Dimethyl 2-isothiocyanatosuccinate
- Dimethyl N-(thioxomethylene)aspartate
Uniqueness
Dimethyl L-isothiocyanatosuccinate is unique due to its specific configuration and the presence of both dimethyl and isothiocyanato groups. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical and biological applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and research applications.
Properties
IUPAC Name |
dimethyl (2S)-2-isothiocyanatobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDEBYHAZNXDQ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153442 | |
Record name | Dimethyl isothiocyanatosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121928-38-9 | |
Record name | Dimethyl isothiocyanatosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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